molecular formula C19H11N5O8S B2544971 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide CAS No. 325986-46-7

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2544971
CAS No.: 325986-46-7
M. Wt: 469.38
InChI Key: KLZCBBFKVVTASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is a bifunctional research compound of significant interest in medicinal chemistry and antimicrobial discovery. Its structure incorporates two 5-nitrofuran pharmacophores linked via a thiazole-containing central scaffold, a design strategy often employed to enhance potency and overcome drug resistance. The primary research value of this compound lies in its potential as a bioreductive prodrug ; the nitro groups on the furan rings are susceptible to enzymatic reduction by nitroreductases expressed in anaerobic bacteria and hypoxic tumor cells. This bio-reduction generates cytotoxic intermediates that cause DNA strand breaks and oxidative damage, leading to cell death. Consequently, it is investigated as a candidate agent against drug-resistant bacterial pathogens , particularly those in biofilm-associated and anaerobic infections. Furthermore, its potential for selective cytotoxicity under low-oxygen conditions makes it a relevant probe for studying hypoxia-targeted cancer therapies . Researchers utilize this compound to explore structure-activity relationships in nitroheterocyclic drug design and to develop new therapeutic strategies for intractable infectious diseases and oncology.

Properties

IUPAC Name

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZCBBFKVVTASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H11N5O8S
  • Molecular Weight : 453.38 g/mol
  • CAS Number : 325986-46-7

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Nitro compounds, including this one, are known to exhibit a range of biological effects due to their ability to generate reactive intermediates upon reduction.

Antimicrobial Activity

Research indicates that nitro-containing compounds can act against various pathogens through several mechanisms:

  • DNA Damage : Upon reduction, nitro groups can form reactive species that bind covalently to DNA, leading to cell death and inhibition of growth .
  • Biofilm Inhibition : Some studies suggest that this compound may also inhibit biofilm formation, which is crucial for the survival and virulence of many bacteria .

Case Studies

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various nitro derivatives, including compounds similar to this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.39 µg/mL to 15.62 µg/mL depending on the specific structure and substituents .
  • Trypanocidal Activity : Another significant study highlighted the trypanocidal effects of nitro compounds, demonstrating that certain structural modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested a correlation between structural complexity and biological efficacy .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Reduction to Active Species : The nitro group undergoes enzymatic reduction to form reactive intermediates.
  • Covalent Binding to Biomolecules : These intermediates can bind to nucleic acids and proteins, disrupting cellular functions and leading to apoptosis or necrosis in microbial cells.

Data Table: Biological Activity Summary

Activity TypePathogen/TargetMIC (µg/mL)Reference
AntibacterialE. coli3.90
AntibacterialS. aureus8.1
TrypanocidalTrypanosoma bruceiVaries
Biofilm InhibitionVarious Bacterial StrainsVaries

Scientific Research Applications

Overview

The compound has been primarily studied for its antimicrobial properties. Nitro compounds are known for their ability to generate reactive intermediates upon reduction, leading to various biological effects.

Mechanisms of Antimicrobial Activity

  • DNA Damage : The nitro group can form reactive species that bind covalently to DNA, resulting in cell death.
  • Biofilm Inhibition : Some studies suggest that this compound may inhibit biofilm formation, crucial for the survival and virulence of many bacteria.

Case Studies

  • Antibacterial Activity :
    • A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various nitro derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.39 µg/mL to 15.62 µg/mL depending on structural variations.
  • Trypanocidal Activity :
    • Another significant study highlighted the trypanocidal effects of nitro compounds, demonstrating that structural modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness.
PropertyDetails
IUPAC Name5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide
InChIInChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20...
InChI KeyKLZCBBFKVVTASU-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)N+[O-])NC(=O)C4=CC=C(O4)N+[O-])

Pharmacokinetics and Safety Profile

Similar nitrofuran compounds are known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine. However, safety profiles must be evaluated through rigorous testing due to potential toxicity associated with nitro compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Purity Biological Activity Reference
Target Compound : 5-Nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide Dual 5-nitrofuran, phenyl-thiazole bridge C₁₉H₁₂N₄O₈S 480.39 (estimated) N/A Hypothesized antimicrobial N/A
Compound 16 : 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide Trifluoromethoxy-phenyl, thiophene C₁₅H₈F₃N₃O₄S₂ 427.36 N/A Narrow-spectrum antibacterial
Compound 2a () : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 453.39 42% Antibacterial (mechanism studied)
Compound 64 () : 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide Dual nitro groups (furan and thiazole) C₈H₅N₃O₆S 287.21 N/A Antimicrobial (high activity)
Compound 22a () : N-Cyclohexyl-5-nitrofuran-2-carboxamide Cyclohexyl amine C₁₁H₁₄N₂O₄ 238.24 N/A Trypanocidal activity

Structural and Functional Differences

  • Electron-Withdrawing Groups : The target compound’s dual nitro groups enhance electrophilicity compared to analogs with single nitro substituents (e.g., Compound 16). This may increase reactivity but also toxicity risks .
  • Substituent Diversity : The trifluoromethoxy group in Compound 16 improves lipophilicity and membrane penetration, whereas the target’s phenyl-thiazole bridge adds steric bulk, which could influence pharmacokinetics .

Research Implications and Challenges

  • Optimization Needs : The target compound’s structural complexity may hinder solubility and bioavailability. Introducing solubilizing groups (e.g., polyethylene glycol) or modifying the phenyl ring (e.g., fluorination) could address this .
  • Toxicity Concerns: Nitroheterocycles are associated with mutagenicity; comparative studies with non-nitro analogs (e.g., urea derivatives in ) are warranted .
  • Mechanistic Studies : Molecular dynamics simulations (as referenced in ) could elucidate the target’s binding mode relative to thiophene-based analogs .

Q & A

Q. What are the optimal synthetic routes for 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
  • Step 1 : Preparation of nitrofuran-2-carboxylic acid derivatives via nitration of furan precursors under controlled HNO₃/H₂SO₄ conditions (60–70°C, 4–6 hrs) .
  • Step 2 : Amide bond formation between the nitrofuran moiety and the thiazole-phenyl intermediate using coupling agents like EDCI/HOBt in DMF at room temperature for 12–24 hrs .
  • Step 3 : Final purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization from ethanol .
    Yield optimization requires strict control of solvent polarity (e.g., DMF for solubility) and catalyst screening (e.g., DMAP for sterically hindered couplings) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for nitro groups (δ 8.2–8.5 ppm for aromatic protons) and amide linkages (δ 10.2–10.8 ppm for -NH) .
  • HPLC : Use a C18 column (MeCN:H₂O 70:30) to verify purity >95% .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 469.05) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What initial biological screening models are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitrofuran derivatives showing IC₅₀ values of 2–8 µg/mL .
  • Enzyme Inhibition : Test against COX-1/COX-2 via fluorometric assays, comparing inhibition to reference drugs (e.g., Celecoxib) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological potency?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring (para/meta positions) and compare IC₅₀ values .
  • Bioisosteric Replacement : Replace thiazole with oxadiazole or triazole cores to assess metabolic stability .
  • 3D-QSAR Modeling : Use Schrödinger Maestro to correlate electronic (e.g., nitro group charge) and steric parameters with activity .

Q. What mechanistic insights exist for its potential enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to COX-2 (PDB ID 5KIR) to identify key interactions (e.g., hydrogen bonding with Tyr385 and hydrophobic contacts with Val523) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using varying substrate concentrations .

Q. How can researchers resolve contradictions in reported biological data?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate antimicrobial results using both MIC (broth dilution) and disk diffusion methods .
  • Strain-Specific Analysis : Test activity against clinical isolates (e.g., MRSA) to address variability in lab-adapted strains .
  • Metabolic Stability Checks : Incubate compounds with liver microsomes to rule out false positives from metabolite interference .

Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve half-life in plasma .

Q. How can reactive intermediates during synthesis be detected and controlled?

  • Methodological Answer :
  • LC-MS Monitoring : Track nitroso intermediates (m/z 320–340) during nitration steps .
  • Trapping Agents : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical byproducts in coupling reactions .

Q. What functional groups are critical for selective targeting of biological pathways?

  • Methodological Answer :
  • Nitro Group : Essential for redox cycling and ROS generation in antimicrobial activity (confirmed via deletion analogs showing 10-fold reduced potency) .
  • Amide Linkage : Maintains conformational rigidity for receptor binding (supported by X-ray crystallography of analog-protein complexes) .

Q. What advanced techniques address low yields in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Use continuous reactors for nitration steps (residence time 30 mins, 70°C) to improve reproducibility .
  • Microwave-Assisted Synthesis : Reduce reaction time for amide couplings from 24 hrs to 2 hrs (80°C, 300 W) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.